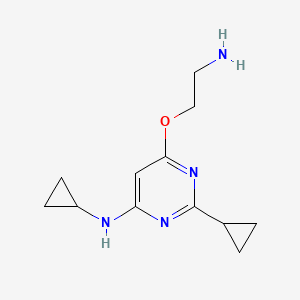6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
CAS No.: 2097969-49-6
Cat. No.: VC3150418
Molecular Formula: C12H18N4O
Molecular Weight: 234.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097969-49-6 |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H18N4O/c13-5-6-17-11-7-10(14-9-3-4-9)15-12(16-11)8-1-2-8/h7-9H,1-6,13H2,(H,14,15,16) |
| Standard InChI Key | QBMBHMVAPOSHTE-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3 |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3 |
Introduction
Structural Characteristics and Chemical Identity
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine features a pyrimidine ring as its core structure, with specific substitutions at the 2, 4, and 6 positions. The 2-position contains a cyclopropyl group, the 4-position features an N-cyclopropylamine substituent, and the 6-position is substituted with a 2-aminoethoxy group. This arrangement of functional groups creates a molecule with multiple hydrogen bond donors and acceptors, which may contribute to its potential biological activity and pharmaceutical relevance.
The compound can be described using standard chemical identifiers similar to those of related compounds. Based on structural analogy to similar compounds like 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, we can infer several chemical properties . The molecule likely possesses multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the amino groups can function as hydrogen bond donors, potentially enabling interactions with biological targets.
Predicted Molecular Properties
Based on the structural features and comparison with similar compounds, the following properties can be reasonably predicted:
Synthesis Pathways and Chemical Reactions
Key Reaction Conditions
The table below summarizes key reaction conditions that might be applicable for the synthesis based on analogous reactions reported for similar pyrimidine derivatives:
Physical and Chemical Properties
Predicted Properties
The physical and chemical properties of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine can be predicted based on its structure and comparison with similar compounds.
Chemical Reactivity
The compound contains several reactive sites that would influence its chemical behavior:
-
The primary amine group at the end of the 2-aminoethoxy chain can participate in various reactions including acylation, alkylation, and condensation reactions.
-
The secondary amine (N-cyclopropyl) at position 4 may undergo similar reactions but with reduced reactivity compared to the primary amine.
-
The pyrimidine ring nitrogen atoms can act as weak bases and potential sites for protonation under acidic conditions.
Structural Analogues and Comparative Analysis
Known Structural Analogues
Several structural analogues provide context for understanding the potential properties and activities of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine:
-
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine (CID 121206060) - Differs in having a pentyl group instead of cyclopropyl at the 4-amino position .
-
4,6-Dichloro-2-cyclopropylpyrimidine - A potential precursor that shares the 2-cyclopropylpyrimidine core structure .
-
5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles - Contain similar substitution patterns on the pyrimidine ring with different functional groups .
Comparative Analysis
The table below compares key features of these analogues:
Analytical Methods and Characterization
Spectroscopic Characterization
For the identification and characterization of 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine, several analytical techniques would be applicable:
| Technique | Expected Key Features | Analytical Value |
|---|---|---|
| ¹H NMR | Characteristic signals for cyclopropyl (0.7-1.0 ppm); pyrimidine H (7.5-8.5 ppm); amino protons (1.5-3.0 ppm) | Structure confirmation |
| ¹³C NMR | Signals for pyrimidine carbons (155-165 ppm); cyclopropyl carbons (5-10 ppm) | Carbon skeleton verification |
| Mass Spectrometry | Molecular ion peak corresponding to MW; fragmentation pattern including loss of cyclopropyl groups | Molecular weight confirmation |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹); C=N stretching (1500-1600 cm⁻¹) | Functional group identification |
| HPLC | Retention time dependent on column and conditions | Purity determination |
Current Research Status and Future Directions
Research Gaps
The available literature reveals several important research gaps regarding 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine:
-
Limited direct studies on synthesis and characterization
-
Absence of comprehensive biological activity data
-
Lack of structure-activity relationship studies involving this specific compound
-
Insufficient pharmacokinetic and toxicological information
Future Research Opportunities
These gaps suggest several promising directions for future research:
-
Development and optimization of efficient synthetic routes
-
Comprehensive biological screening against diverse targets
-
Structure-activity relationship studies to identify optimal substitution patterns
-
Investigation of potential pharmaceutical applications, particularly in areas where related compounds have shown promise
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume